

Technical Deep Dive: 5-Chloro-3-bromo-2-hydroxypyrazine

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Compound of Interest

Compound Name: 5-Chloro-3-bromo-2-hydroxypyrazine

Cat. No.: B8255999

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Scaffold Analysis, Synthetic Routes, and Regioselective Functionalization

Executive Summary & Structural Identity

5-Chloro-3-bromo-2-hydroxypyrazine (CAS: 21943-17-9) is a tri-functionalized heterocyclic building block.^{[1][2]} Its value lies in the orthogonal reactivity of its three functional handles: a hydroxyl group (tautomeric with a cyclic amide), a reactive bromine at position C-3, and a less reactive chlorine at position C-5.^{[1][2]} This hierarchy allows researchers to sequentially construct complex pharmacophores—such as kinase inhibitors or antiviral agents (e.g., Favipiravir analogs)—without the need for extensive protecting group strategies.^[2]

Chemical Identity Table

Property	Data
IUPAC Name	3-Bromo-5-chloropyrazin-2-ol (or 3-bromo-5-chloropyrazin-2(1H)-one)
CAS Number	21943-17-9
Molecular Formula	C ₄ H ₂ BrClN ₂ O
Molecular Weight	209.43 g/mol
Appearance	White to pale yellow crystalline solid
pKa (Calculated)	~6.5–7.5 (Acidic OH/NH)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unless basic)

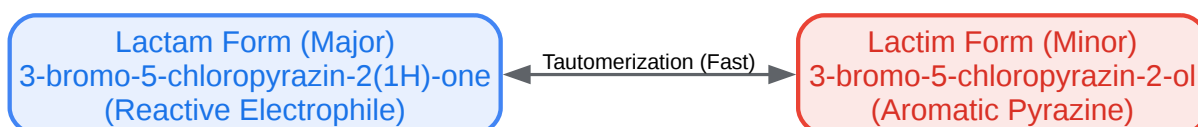
Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to predicting reactivity.^[1] In solution (DMSO/MeOH) and the solid state, the compound exists predominantly as the 2-pyrazinone (lactam) tautomer, not the hydroxypyrazine (lactim).

- Lactam Form (Dominant): The proton resides on N-1.^[1] The C-2 position is a carbonyl.^{[1][2]} This activates the adjacent C-3 position towards nucleophilic attack.^{[1][2]}
- Lactim Form (Minor): The proton resides on the oxygen.^[1] This form is relevant during O-alkylation or when treated with aromatizing agents like POCl₃.^{[1][2]}

Visualization: Tautomerism & Numbering

The following diagram illustrates the equilibrium and the specific numbering scheme used throughout this guide.



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Figure 1: Tautomeric equilibrium favoring the lactam form, which dictates the electrophilicity of the C-3 center.[2]

Synthetic Accessibility

While direct bromination of 5-chloro-2-hydroxypyrazine is possible, it often suffers from over-bromination or purification difficulties.[1][2] The Amino-Diazotization Route is the industry standard for generating high-purity material suitable for GMP downstream steps.[1][2]

Protocol: Synthesis via Diazotization

Precursor: 2-Amino-5-chloropyrazine (commercially available).[1][2]

Step 1: Regioselective Bromination

The amino group directs bromination to the ortho position (C-3).[1]

- Dissolve 2-amino-5-chloropyrazine (1.0 eq) in DCM or Acetonitrile.
- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control exotherm.
- Stir at RT for 2–4 hours. Monitor by LCMS (Target M+H: ~208/210).
- Workup: Wash with water/brine.[1] Concentrate to yield 3-bromo-5-chloropyrazin-2-amine.[1][2]

Step 2: Diazotization & Hydrolysis (Sandmeyer-type)

Converting the amine to the hydroxyl group.[1]

- Suspend the amine intermediate in 10% H₂SO₄ (aq).
- Cool to 0–5°C.
- Add NaNO₂ (1.2 eq) aqueous solution dropwise. The amine converts to the diazonium salt.[1][3]

- Warm slowly to RT or heat to 40°C to promote nitrogen evolution and hydrolysis.
- Precipitate: The product usually precipitates as a solid upon cooling.[1] Filter and wash with cold water.[1]

Chemo-Selectivity & Reactivity Profile

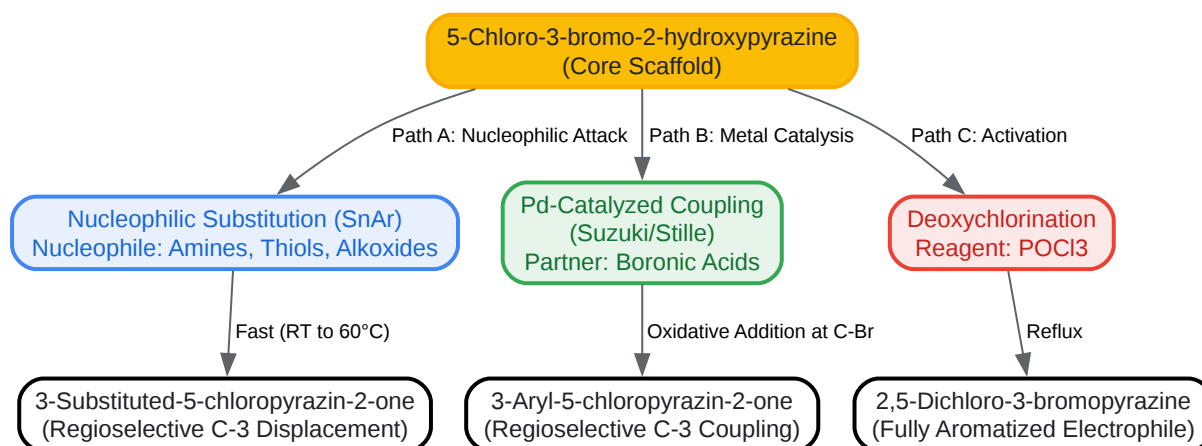
This molecule is a "chemical chameleon," allowing distinct reactions at C-3 and C-5 based on electronic differences.[1][2]

The Reactivity Hierarchy[2]

- C-3 Bromine (Most Reactive):
 - Electronic Effect: Flanked by the ring Nitrogen (N-4) and the Carbonyl (C-2).[1] This makes C-3 highly electron-deficient.[1][2]
 - Sterics: Despite being ortho to the carbonyl, the electronic activation overcomes steric hindrance for most nucleophiles.[1][2]
 - Leaving Group: Bromide is a better leaving group than chloride.[1]
 - Outcome: S_NAr and Pd-oxidative addition occur here first.[1][2]
- C-5 Chlorine (Secondary Reactivity):
 - Electronic Effect: Para to the carbonyl.[1] Activated, but less so than C-3.
 - Outcome: Remains intact during mild C-3 functionalization. Can be reacted in a second step (e.g., using harsher conditions or a second catalyst cycle).[2]
- C-2 Oxygen (Modifiable):
 - O-Alkylation: Use Ag₂CO₃/Alkyl Halide (favors O-alkylation).[1]
 - N-Alkylation: Use K₂CO₃/Alkyl Halide (favors N-alkylation of the lactam).[1]
 - Chlorination: POCl₃ converts the C=O into a C-Cl bond, yielding 2,5-dichloro-3-bromopyrazine.[1][2]

Visualization: Regioselective Functionalization Map

The following diagram maps the logical flow of chemical modifications.



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Figure 2: Decision tree for functionalizing the scaffold.[1] Path A and B exploit the higher reactivity of the C-3 Bromine.[1][2]

Experimental Protocols (Self-Validating)

Protocol A: Regioselective S_NAr Displacement at C-3

Objective: Introduce an amine at C-3 while retaining the C-5 Chlorine.[1][2]

- Reagents: Core scaffold (1.0 eq), Primary Amine (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq).[2]
- Solvent: 1,4-Dioxane or DMF.[1][2]
- Procedure:
 - Dissolve the core in solvent (0.2 M).[1]
 - Add DIPEA and the amine.

- Heat to 60–80°C. (Note: C-5 displacement typically requires >100°C or stronger bases).[1]
- Validation: Monitor by TLC or HPLC. The product will show a mass shift corresponding to Br displacement (-Br, +Amine).[2] The Cl isotope pattern (3:1) should remain visible in MS.
[1]

Protocol B: Suzuki-Miyaura Coupling at C-3

Objective: Form a C-C bond at C-3.[1][2]

- Reagents: Core scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 eq).[2]
- Solvent: Dioxane/Water (4:1).[1]
- Procedure:
 - Degas solvents thoroughly (Argon sparge).[1]
 - Combine reagents under inert atmosphere.
 - Heat to 80°C for 2–6 hours.
 - Mechanism: The Pd(0) inserts into the weaker C-Br bond (Bond Dissociation Energy ~68 kcal/mol) preferentially over the C-Cl bond (~81 kcal/mol).[1]
 - Validation: ¹H NMR will show the disappearance of the C-Br moiety and appearance of aryl protons.[1]

Safety & Handling

- Hazard Identification: The compound is an organohalide and likely a skin/eye irritant (H315, H319).[1][2]
- Sensitization: Pyrazines can be sensitizers.[1] Use proper PPE (gloves, fume hood).[2]
- Waste: Dispose of halogenated waste separately to prevent formation of toxic byproducts during incineration.[1]

References

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